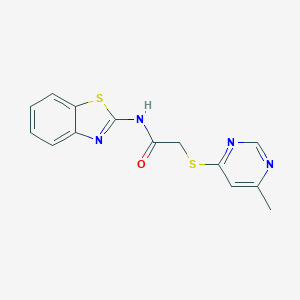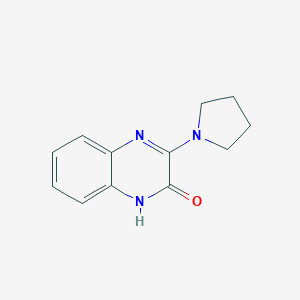![molecular formula C16H17ClN4OS B253896 4-(4-chlorophenyl)-6-[(1-hydroxybutan-2-yl)amino]-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B253896.png)
4-(4-chlorophenyl)-6-[(1-hydroxybutan-2-yl)amino]-2-(methylsulfanyl)pyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorophenyl)-6-[(1-hydroxybutan-2-yl)amino]-2-(methylsulfanyl)pyrimidine-5-carbonitrile is a complex organic compound with a pyrimidine core This compound is notable for its diverse functional groups, including a chlorophenyl group, a hydroxymethylpropylamino group, a methylthio group, and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-6-[(1-hydroxybutan-2-yl)amino]-2-(methylsulfanyl)pyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorobenzene derivative.
Addition of the Hydroxymethylpropylamino Group: This step involves the nucleophilic addition of a hydroxymethylpropylamine to the pyrimidine core.
Incorporation of the Methylthio Group: The methylthio group can be introduced through a thiolation reaction using a suitable thiol reagent.
Formation of the Carbonitrile Group: The carbonitrile group can be formed through a cyanation reaction using a cyanide source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-(4-chlorophenyl)-6-[(1-hydroxybutan-2-yl)amino]-2-(methylsulfanyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Thiolation: The methylthio group can be further functionalized through thiolation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Thiolation: Thiol reagents like thiourea or thiophenol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Thiolation: Formation of thioethers or thiols.
科学研究应用
4-(4-chlorophenyl)-6-[(1-hydroxybutan-2-yl)amino]-2-(methylsulfanyl)pyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique functional groups.
Materials Science: The compound’s structural properties make it suitable for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic synthesis.
作用机制
The mechanism of action of 4-(4-chlorophenyl)-6-[(1-hydroxybutan-2-yl)amino]-2-(methylsulfanyl)pyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
相似化合物的比较
Similar Compounds
- 4-(4-Chlorophenyl)-6-{[1-(hydroxymethyl)ethyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile
- 4-(4-Chlorophenyl)-6-{[1-(hydroxymethyl)propyl]amino}-2-(ethylthio)pyrimidine-5-carbonitrile
- 4-(4-Chlorophenyl)-6-{[1-(hydroxymethyl)propyl]amino}-2-(methylthio)pyrimidine-5-carboxamide
Uniqueness
4-(4-chlorophenyl)-6-[(1-hydroxybutan-2-yl)amino]-2-(methylsulfanyl)pyrimidine-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of a chlorophenyl group, a hydroxymethylpropylamino group, a methylthio group, and a carbonitrile group allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
属性
分子式 |
C16H17ClN4OS |
|---|---|
分子量 |
348.9 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-6-(1-hydroxybutan-2-ylamino)-2-methylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C16H17ClN4OS/c1-3-12(9-22)19-15-13(8-18)14(20-16(21-15)23-2)10-4-6-11(17)7-5-10/h4-7,12,22H,3,9H2,1-2H3,(H,19,20,21) |
InChI 键 |
UKVBEQNVGZOZJQ-UHFFFAOYSA-N |
SMILES |
CCC(CO)NC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)SC |
规范 SMILES |
CCC(CO)NC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B253815.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B253819.png)
![N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253820.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide](/img/structure/B253822.png)

![2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B253829.png)
![2-(4-METHOXYPHENOXY)-1-{2-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE](/img/structure/B253831.png)
![2,4-DIMETHYL 3-METHYL-5-{2-[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}THIOPHENE-2,4-DICARBOXYLATE](/img/structure/B253835.png)
![METHYL 3-{2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE](/img/structure/B253836.png)
![Dimethyl 3-methyl-5-{[([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B253837.png)
![N-(2,5-DIMETHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ACETAMIDE](/img/structure/B253838.png)
![4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B253840.png)
![N-[4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetamide](/img/structure/B253841.png)
